4-Cyclohexylphenol (CAS 1131-60-8): A Comprehensive Technical Guide
4-Cyclohexylphenol (CAS 1131-60-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylphenol, with the CAS registry number 1131-60-8, is an organic compound characterized by a phenol ring substituted with a cyclohexyl group at the para position.[1] This white to light yellow crystalline solid is a versatile intermediate with applications in the synthesis of polymers, resins, surfactants, pharmaceuticals, and agrochemicals.[2][3] Its chemical structure, combining both aromatic and aliphatic features, imparts unique properties that are leveraged in these various industrial and research sectors. This technical guide provides an in-depth overview of 4-Cyclohexylphenol, including its chemical and physical properties, detailed synthesis protocols, and a summary of its known applications and biological activities.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of 4-Cyclohexylphenol is presented in the table below. This data has been compiled from various scientific and chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 1131-60-8 | [1] |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.26 g/mol | [4] |
| Appearance | White to light yellow to light orange powder or crystal | [4] |
| Melting Point | 129.0 to 132.0 °C | [4] |
| Boiling Point | 213-215 °C | [5] |
| Solubility in Water | 66.66 mg/L at 25 °C | [2] |
| pKa | 10.15 ± 0.13 (Predicted) | [2] |
| LogP | 3.4399 | [6] |
| EINECS Number | 214-465-4 | [2] |
Synthesis of 4-Cyclohexylphenol
The primary industrial synthesis of 4-Cyclohexylphenol involves the alkylation of phenol with cyclohexene or cyclohexanol. Several catalytic systems have been developed to optimize the yield and selectivity for the para-substituted product.
Experimental Protocol: Alkylation of Phenol with Cyclohexene using a Zeolite Catalyst
This protocol is a generalized procedure based on methodologies described in scientific literature for the alkylation of phenol over solid acid catalysts like zeolites.[3][7]
Materials:
-
Phenol
-
Cyclohexene
-
H-Beta Zeolite catalyst
-
Toluene (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, magnetic stirrer)
-
Heating mantle
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.
-
Charge the flask with phenol and the H-Beta Zeolite catalyst. The typical molar ratio of phenol to cyclohexene can range from 1:1 to 5:1, and the catalyst loading is typically 1-10% by weight relative to phenol.[8][9]
-
Add toluene as a solvent.
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the reaction mixture to the desired temperature, typically between 140-220 °C.[9]
-
Slowly add cyclohexene to the reaction mixture.
-
Maintain the reaction at the set temperature with continuous stirring for a period of 2-12 hours.[9]
-
Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the conversion of phenol and the selectivity towards 4-Cyclohexylphenol.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The solvent and unreacted starting materials can be removed by distillation.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-Cyclohexylphenol.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 4-Cyclohexylphenol via phenol alkylation.
Applications of 4-Cyclohexylphenol
While detailed experimental protocols for the industrial applications of 4-Cyclohexylphenol are often proprietary, the following sections outline the general principles of its use in various fields.
Polymer and Resin Synthesis
4-Cyclohexylphenol is utilized as a monomer in the production of specialty polymers, such as polycarbonates and phenolic resins.[10][11] The bulky cyclohexyl group can enhance the thermal stability, mechanical strength, and solubility of the resulting polymers.
General Workflow for Phenolic Resin Synthesis:
Caption: Generalized workflow for the synthesis of phenolic resins using 4-Cyclohexylphenol.
Surfactants
The amphiphilic nature of 4-Cyclohexylphenol, possessing a hydrophilic phenolic head and a hydrophobic cyclohexyl tail, allows it to function as a surfactant or an intermediate in surfactant synthesis.[2]
Pharmaceutical and Agrochemical Synthesis
4-Cyclohexylphenol serves as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2][3] Its structure can be modified to create a variety of active ingredients. The specific synthetic routes are highly dependent on the target molecule.
Biological Activity and Signaling Pathways
The biological activity of 4-Cyclohexylphenol is not extensively studied. However, based on the known effects of other alkylphenols, there is a potential for it to act as an endocrine disruptor.[12][13] Alkylphenols can mimic the natural hormone estrogen and interact with estrogen receptors (ERα and ERβ), potentially leading to disruptions in the endocrine system.[14]
Potential Signaling Pathway Interaction:
While specific studies on 4-Cyclohexylphenol are lacking, a plausible mechanism of action, based on related compounds, involves its interaction with the estrogen receptor signaling pathway.
Caption: Postulated interaction of 4-Cyclohexylphenol with the estrogen receptor signaling pathway.
It is crucial to note that this pathway is a hypothesis based on the activity of structurally similar compounds and requires experimental validation for 4-Cyclohexylphenol.
Safety and Handling
4-Cyclohexylphenol is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
4-Cyclohexylphenol is a valuable chemical intermediate with a range of industrial applications. Its synthesis is well-established, though optimization of catalytic processes continues to be an area of research. While its use in polymers and other materials is documented, detailed public information on specific application protocols is limited. The biological activity of 4-Cyclohexylphenol, particularly its potential as an endocrine disruptor, warrants further investigation to fully understand its toxicological profile and potential impact on human health and the environment. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. 4-Cyclohexylphenol synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of New Agrochemicals | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnnl.gov [pnnl.gov]
- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 10. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
